Pterosin D 3-O-glucoside

Description

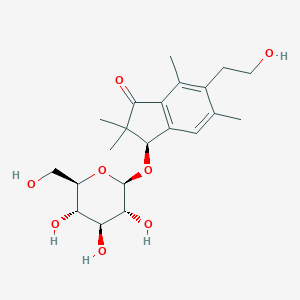

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8/c1-9-7-12-14(10(2)11(9)5-6-22)18(27)21(3,4)19(12)29-20-17(26)16(25)15(24)13(8-23)28-20/h7,13,15-17,19-20,22-26H,5-6,8H2,1-4H3/t13-,15-,16+,17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDJCXEVHBDAH-UMYDBDEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2OC3C(C(C(C(O3)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity of Pterosin D 3-O-glucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pterosin D 3-O-glucoside is a naturally occurring sesquiterpenoid glycoside. While direct research on the biological activities of this specific glycosylated form is limited, this technical guide consolidates the current understanding of its aglycone, Pterosin D, and related pterosin compounds. This information provides a foundational framework for predicting the potential therapeutic applications of this compound and guiding future research. Pterosins, as a class, have demonstrated a range of pharmacological properties, including cytotoxic, neuroprotective, and anti-diabetic effects.

Core Biological Activities of Pterosin D and Related Compounds

The biological activities of Pterosin D and its analogs are an emerging area of research. The primary activities identified to date include cytotoxicity against cancer cell lines, neuroprotective effects relevant to Alzheimer's disease, and potential anti-diabetic properties. The addition of a glucose moiety at the 3-O position may influence the compound's solubility, bioavailability, and interaction with molecular targets, potentially modulating its overall biological activity profile.

Cytotoxic Activity

Pterosin D has demonstrated cytotoxic effects against human cancer cell lines. This suggests a potential role for Pterosin D and its glycosides as anti-cancer agents.

Table 1: Cytotoxicity of Pterosin D and Related Pterosins

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Pterosin D | HCT-116 (Colon Cancer) | Cytotoxicity | 183.7 μM | [1] |

| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | HL-60 (Human Leukemia) | Cytotoxicity | 3.7 μg/mL | [2] |

| Pterosin B | HL-60 (Human Leukemia) | Cytotoxicity | 8.7 μg/mL | [2] |

| Dehydropterosin B | PANC-1 (Pancreatic Cancer) | Cytotoxicity | 4.27-14.63 µM | [3] |

| Dehydropterosin B | NCI-H446 (Small-cell Lung Cancer) | Cytotoxicity | 4.27-14.63 µM | [3] |

| Creticolacton A | HCT-116 (Colon Cancer) | Cytotoxicity | 22.4 μM | [4] |

| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 (Colon Cancer) | Cytotoxicity | 15.8 μM | [4] |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of C3-hydroxylated pterosins, including Pterosin D, in the context of Alzheimer's disease. The proposed mechanism involves the direct activation of Protein Kinase A (PKA).

A study on a 5xFAD mouse model of Alzheimer's disease demonstrated that oral administration of Pterosin D significantly restored cognition and memory[5]. The underlying mechanism is believed to be the direct activation of PKA in neuronal cells, which is a key player in signaling pathways crucial for memory and cognition[5].

Signaling Pathway of Pterosin D in Neuroprotection

Caption: Pterosin D directly activates PKA, leading to improved cognition.

Potential Anti-diabetic Activity

While direct evidence for this compound is lacking, studies on other pterosins, such as Pterosin A, suggest a potential role in glucose metabolism. Pterosin A has been shown to enhance glucose uptake in C2C12 myocytes[6]. A study also reported that all tested pterosin analogs exhibited similar effects in glucose uptake assays, hinting at a class effect[6]. Pterosin A exerts its anti-diabetic effects by activating AMP-activated protein kinase (AMPK)[6][7][8][9][10][11].

Experimental Workflow for Assessing Anti-diabetic Activity

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New Benzoyl Glucosides and Cytotoxic Pterosin Sesquiterpenes from Pteris ensiformis Burm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pterosins from Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pterosin D-activated protein kinase A mitigates Alzheimer's disease in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 8. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]

Pterosin D 3-O-glucoside: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential biological activities of Pterosin D 3-O-glucoside, a sesquiterpenoid glycoside of interest for its potential pharmacological properties. The information is compiled and presented to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring compound found predominantly in ferns belonging to the genus Pteris. These ferns are widely distributed in tropical and temperate regions. The primary documented sources for this compound and its close analogs are:

-

Pteris cretica : Phytochemical investigations of the aerial parts of Pteris cretica have led to the successful isolation of (3R)-pterosin D 3-O-β-d-glucopyranoside.[1] This fern is a significant and well-documented source of various pterosin-type sesquiterpenoids.

-

Pteris ensiformis : While this species is a known source of various pterosins, studies have specifically isolated a closely related compound, 2R,3R-pterosin L 3-O-β-D-glucopyranoside, from its ethyl acetate extract.[2][3] The methodologies used for this isolation are highly relevant for obtaining this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocols are synthesized from methodologies reported in the scientific literature for the isolation of pterosin glycosides from Pteris species.

General Extraction and Fractionation

This initial phase aims to extract a crude mixture of compounds from the plant material and then partition them based on polarity.

Materials and Equipment:

-

Dried and powdered aerial parts of Pteris cretica or Pteris ensiformis

-

70% Ethanol or Ethyl Acetate

-

Petroleum ether, Dichloromethane, n-Butanol

-

Rotary evaporator

-

Separatory funnel

-

Filter paper and funnel

Protocol:

-

Extraction:

-

Macerate the dried and powdered plant material (e.g., 1 kg) with 70% ethanol or ethyl acetate at room temperature for 24-48 hours, with occasional shaking.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: petroleum ether, dichloromethane, ethyl acetate, and n-butanol.

-

The pterosin glycosides are typically enriched in the n-butanol fraction.

-

Concentrate the n-butanol fraction to dryness using a rotary evaporator.

-

Chromatographic Purification

The enriched fraction from the previous step is subjected to a series of chromatographic techniques to isolate the pure this compound.

Materials and Equipment:

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Glass columns for chromatography

-

Solvents for chromatography (e.g., Chloroform, Methanol, Dichloromethane)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)

Protocol:

-

Silica Gel Column Chromatography:

-

Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase.

-

Pack a silica gel column with a suitable solvent system, for example, a gradient of chloroform-methanol or dichloromethane-methanol.

-

Load the sample onto the column and elute with a gradient of increasing polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the target compound based on their TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the combined fractions by size exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent. This step helps to remove impurities of different molecular sizes.

-

Collect and monitor fractions as described above.

-

-

Semi-preparative HPLC (Optional):

-

For obtaining highly pure this compound, a final purification step using semi-preparative HPLC with a C18 column and a methanol-water gradient may be employed.

-

Data Presentation

The following table summarizes the quantitative data derived from a representative isolation of a pterosin glycoside from Pteris ensiformis, which provides a reference for expected yields.

| Plant Source | Starting Material (Dry Weight) | Extraction Solvent | Chromatographic Method | Final Yield of Pterosin Glycoside |

| Pteris ensiformis | 2.1 kg | Ethyl Acetate | Silica Gel Column Chromatography | 15 mg (of 2R,3R-pterosin L 3-O-β-D-glucopyranoside)[3] |

Note: The yield of this compound from Pteris cretica may vary depending on the geographical location, season of collection, and the specific extraction and purification methods employed.

Mandatory Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.

Caption: A generalized workflow for the isolation of this compound.

Potential Signaling Pathway Inhibition

While the specific signaling pathway for this compound is not yet fully elucidated, many sesquiterpenoids and natural glycosides exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this potential mechanism of action.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]

Pterosin D 3-O-glucoside: A Technical Guide to its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin D 3-O-glucoside, a naturally occurring sesquiterpenoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the discovery, characterization, and potential biological activities of this compound. It details its physicochemical properties, outlines a representative experimental protocol for its isolation and purification from natural sources, and presents its spectroscopic data for structural elucidation. Furthermore, this guide explores the hypothesized signaling pathways through which this compound may exert its biological effects, providing a foundation for future research and drug development endeavors.

Introduction

This compound belongs to the pterosin class of compounds, which are characteristic secondary metabolites found in various fern species. These compounds are known for their diverse biological activities. The addition of a glucose moiety to the pterosin D aglycone is thought to influence its solubility, stability, and bioavailability, potentially enhancing its therapeutic efficacy. This document serves as a technical resource for researchers engaged in the study of this promising natural product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₃₀O₈ | [1] |

| Molecular Weight | 410.46 g/mol | [1] |

| CAS Number | 84299-80-9 | [1] |

| Appearance | Yellowish amorphous powder | [General observation for similar compounds] |

| Solubility | Soluble in water and ethanol | [General observation for similar compounds] |

Discovery and Natural Occurrence

This compound is primarily isolated from ferns of the Pteridium and Pteris genera. Notably, it has been identified as a constituent of bracken fern (Pteridium aquilinum), a plant with a history of use in traditional medicine, alongside a reputation for toxicity due to the presence of other compounds. The discovery of this glycoside has been facilitated by advancements in chromatographic and spectroscopic techniques, allowing for the separation and identification of individual components from complex plant extracts.

Experimental Protocols

The following sections detail a representative workflow for the isolation and characterization of this compound. It is important to note that specific yields and purities may vary depending on the plant material and the precise experimental conditions employed.

Isolation and Purification Workflow

The isolation of this compound typically involves a multi-step process beginning with extraction from the plant source, followed by chromatographic purification.

Detailed Methodologies

4.2.1. Extraction:

-

Air-dried and powdered rhizomes of Pteridium aquilinum are extracted exhaustively with 95% ethanol at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

4.2.2. Column Chromatography:

-

The crude extract is suspended in water and subjected to column chromatography on a Sephadex G-25 column.

-

Elution is performed with a stepwise gradient of water and ethanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are pooled and concentrated.

4.2.3. Preparative High-Performance Liquid Chromatography (HPLC):

-

The semi-purified fraction is subjected to preparative HPLC on a C18 column.

-

A gradient of methanol and water is typically used as the mobile phase.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

Table of Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm, multiplicity, J in Hz) |

| Aglycone Moiety | ||

| 1 | ~205.0 | - |

| 2 | ~45.0 | - |

| 3 | ~80.0 | ~4.5 (d, J=~8.0) |

| 3a | ~140.0 | - |

| 4 | ~130.0 | ~7.0 (s) |

| 5 | ~135.0 | - |

| 6 | ~138.0 | - |

| 7 | ~125.0 | - |

| 7a | ~150.0 | - |

| 8 (CH₂) | ~30.0 | ~2.8 (t, J=~7.0) |

| 9 (CH₂) | ~60.0 | ~3.8 (t, J=~7.0) |

| 10 (CH₃) | ~20.0 | ~1.2 (s) |

| 11 (CH₃) | ~22.0 | ~1.3 (s) |

| 12 (CH₃) | ~15.0 | ~2.3 (s) |

| 13 (CH₃) | ~18.0 | ~2.5 (s) |

| Glucosyl Moiety | ||

| 1' | ~102.0 | ~4.8 (d, J=~7.5) |

| 2' | ~74.0 | ~3.4 (m) |

| 3' | ~77.0 | ~3.5 (m) |

| 4' | ~70.0 | ~3.3 (m) |

| 5' | ~77.0 | ~3.6 (m) |

| 6' | ~61.0 | ~3.7 (m), ~3.9 (m) |

Note: These are predicted values and may differ from experimental data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information on its fragmentation pattern, which is crucial for structural confirmation. A characteristic fragmentation would involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the pterosin D aglycone.

Expected ESI-MS/MS Fragmentation:

-

Parent Ion [M+H]⁺: m/z 411.2019

-

Fragment Ion [Aglycone+H]⁺: m/z 249.1541 (corresponding to Pterosin D)

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related natural glycosides provides insights into its potential mechanisms of action, particularly in the context of its anti-inflammatory and antioxidant effects.

Hypothesized Anti-Inflammatory Mechanism via NF-κB Inhibition

Many natural glycosides exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that this compound may follow a similar mechanism.

Hypothesized Antioxidant Mechanism via Nrf2 Activation

The antioxidant properties of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway upregulates the expression of a suite of antioxidant and detoxifying enzymes. It is plausible that this compound could also activate this protective pathway.

Conclusion and Future Directions

This compound is a promising natural product with potential anti-inflammatory and antioxidant properties. This technical guide has summarized the current knowledge regarding its discovery and characterization. However, to fully unlock its therapeutic potential, further research is imperative. Future studies should focus on:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear dose-response relationship.

-

Elucidation of Specific Molecular Targets: To identify the precise proteins and pathways with which this compound interacts.

-

In Vivo Efficacy Studies: To validate its therapeutic effects in relevant animal models of inflammatory and oxidative stress-related diseases.

-

Total Synthesis: To develop a synthetic route for this compound to ensure a sustainable and scalable supply for further research and development.

By addressing these key areas, the scientific community can pave the way for the potential development of this compound as a novel therapeutic agent.

References

Unraveling the Molecular Mechanisms of Pterosin D 3-O-glucoside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterosin D 3-O-glucoside, a naturally occurring sesquiterpenoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications, including its noted anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action. While direct research on this compound is limited, significant insights can be drawn from studies on its aglycone, Pterosin D. This document will focus on the established molecular interactions of Pterosin D, offering a foundational framework for future research into its glycosylated form. A critical aspect of this guide is the acknowledgment that the addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound.

Core Mechanism of Action: Insights from Pterosin D

Current research into the molecular activity of pterosins has identified a key signaling pathway influenced by Pterosin D. Studies have demonstrated that C3-hydroxylated pterosins, including Pterosin D, can directly activate Protein Kinase A (PKA).[1] PKA is a crucial enzyme in cellular signaling, playing a pivotal role in processes such as cognition, memory, and neurogenesis.[1]

The activation of PKA by Pterosin D is of particular interest as it occurs independently of intracellular cAMP levels and does not involve the inhibition of phosphodiesterases (PDEs), which is a common mechanism for indirect PKA activation.[1] This suggests a direct interaction between Pterosin D and the PKA enzyme.

Signaling Pathway

The proposed mechanism involves the binding of Pterosin D to the cAMP-binding domain of PKA, leading to a conformational change that activates the kinase.[1] This activation, in turn, can modulate downstream signaling cascades involved in various cellular functions.

Quantitative Data Summary

Direct quantitative data on the mechanism of action of this compound are not yet available in the scientific literature. However, to provide a relevant quantitative context, the following table summarizes the potential effects of glycosylation on the bioactivity of sesquiterpenoids, based on general findings in the field. This information is crucial for formulating hypotheses for future studies on this compound.

| Parameter | Effect of Glycosylation | Rationale | Potential Impact on this compound |

| Water Solubility | Generally Increased | Addition of hydrophilic sugar moieties.[2] | Enhanced bioavailability and altered distribution in biological systems. |

| Stability | Can be Increased | Glycosylation can protect the aglycone from metabolic degradation.[2] | Potentially longer half-life and sustained therapeutic effect. |

| Bioavailability | Often Improved | Increased solubility and stability can lead to better absorption and circulation.[2] | Higher plasma concentrations achievable with similar doses compared to the aglycone. |

| Biological Activity | Variable (Increased, Decreased, or Unchanged) | Dependent on the specific interaction of the glycoside with the target protein. The sugar moiety can influence binding affinity and orientation.[2][3] | The glucose moiety could either enhance or hinder the interaction with PKA, or the compound might have entirely different molecular targets. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in elucidating the precise mechanism of action of this compound, based on the findings for Pterosin D and standard practices in the field.

Protein Kinase A (PKA) Activity Assay

Objective: To determine if this compound directly activates PKA and to quantify its potency.

Methodology:

-

Reagents and Materials: Recombinant human PKA catalytic subunit, fluorescent peptide substrate (e.g., kemptide), ATP, assay buffer (e.g., Tris-HCl, MgCl2), this compound, positive control (cAMP), and negative control (vehicle).

-

Procedure:

-

A reaction mixture is prepared containing the PKA enzyme and the fluorescent peptide substrate in the assay buffer.

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

The phosphorylation of the substrate is measured by detecting the change in fluorescence intensity using a plate reader.

-

The results are compared to those obtained with the positive and negative controls to determine the effect of this compound on PKA activity.

-

In Silico Docking Analysis

Objective: To predict the binding mode of this compound to the regulatory subunit of PKA.

Methodology:

-

Software: Molecular docking software such as AutoDock, Glide, or GOLD.

-

Preparation of Structures:

-

The 3D structure of the PKA regulatory subunit is obtained from the Protein Data Bank (PDB).

-

The 3D structure of this compound is generated and optimized using a chemical drawing tool and energy minimization.

-

-

Docking Simulation:

-

The prepared PKA structure is set as the receptor, and the binding site (e.g., the cAMP-binding domain) is defined.

-

This compound is docked into the defined binding site.

-

The docking algorithm generates multiple possible binding poses.

-

-

Analysis:

-

The binding poses are ranked based on their predicted binding affinity (docking score).

-

The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of PKA are analyzed for the best-ranked poses.

-

Conclusion and Future Directions

The current body of evidence strongly suggests that the aglycone, Pterosin D, exerts its biological effects at least in part through the direct activation of Protein Kinase A. This provides a crucial starting point for understanding the mechanism of action of this compound. However, the influence of the glucose moiety on the compound's activity remains a critical unknown.

Future research should prioritize direct experimental investigation of this compound. Key areas of focus should include:

-

Direct PKA Activation Studies: To confirm if the glycosylated form retains the ability to directly activate PKA.

-

Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Broader Target Screening: To investigate if the addition of the glucose moiety confers activity at other molecular targets.

A thorough understanding of these aspects will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

Unveiling the Antioxidant Potential of Pterosin D 3-O-glucoside: An In Vitro Perspective

For Immediate Release

This technical guide delves into the in vitro antioxidant properties of Pterosin D 3-O-glucoside, a naturally occurring sesquiterpenoid glycoside. While direct experimental data on this specific compound remains limited, this paper synthesizes available research on related pterosin compounds to elucidate its potential antioxidant mechanisms and guide future research for drug development professionals, researchers, and scientists.

Introduction to Pterosins and Oxidative Stress

Pterosins are a class of sesquiterpenoids predominantly found in ferns, with a characteristic 1-indanone skeleton. These compounds have garnered scientific interest due to their diverse biological activities, including anti-inflammatory, antidiabetic, and cytotoxic effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals and modulating cellular signaling pathways. This guide explores the hypothesized antioxidant role of this compound based on evidence from analogous pterosin molecules. While this compound is commercially available for research, its specific biological activities, including its antioxidative potential, are still under investigation.

Inferred Antioxidant Activity of this compound

Direct quantitative data on the free-radical scavenging activity of this compound is not yet available in published literature. However, studies on structurally similar pterosins provide compelling indirect evidence of its potential antioxidant capabilities.

Table 1: Summary of In Vitro Antioxidant-Related Activities of Various Pterosin Compounds

| Pterosin Compound | Observed In Vitro Activity Related to Antioxidant Function | Source |

| Pterosin A | May act as an antioxidant by reducing reactive oxygen species (ROS) production, thereby protecting pancreatic β-cells from oxidative stress-induced death. It has also been shown to possess hepatorenal protective action during diabetes, which is linked to decreasing oxidative stress. | |

| Pterosin B | Demonstrated the ability to eliminate cellular ROS. | |

| Pterosin F | The volatile extract containing Pterosin F as a major component, as well as isolated Pterosin F, showed moderate to good antioxidant activity. |

These findings suggest that the pterosin scaffold is associated with antioxidant effects, likely through the scavenging of reactive oxygen species. The glycosylation at the 3-O position in this compound may influence its solubility and bioavailability, potentially modulating its antioxidant activity compared to its aglycone, Pterosin D.

Potential Mechanisms and Signaling Pathways

Research into the cellular mechanisms of pterosins indicates that their antioxidant effects may be mediated through the modulation of key signaling pathways involved in the cellular stress response.

A study on Pterosin B revealed its neuroprotective effects against glutamate excitotoxicity by mitigating mitochondrial dysfunction and reducing intracellular ROS. A significant finding was the upregulation of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) and heme oxygenase-1 (HO-1) pathway. NRF2 is a master regulator of the antioxidant response, and its activation leads to the expression of numerous antioxidant and cytoprotective genes, including HO-1.

Standardized Experimental Protocols for In Vitro Antioxidant Assessment

To facilitate further research into the antioxidant properties of Pterosin D

Pterosin D 3-O-glucoside: A Technical Whitepaper for Researchers

CAS Number: 84299-80-9

This technical guide provides a comprehensive overview of the current state of knowledge on Pterosin D 3-O-glucoside, a naturally occurring sesquiterpenoid glycoside. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on its chemical properties, and infers its potential biological activities and mechanisms of action based on closely related compounds.

Chemical and Physical Properties

This compound is a glycosidic derivative of Pterosin D, a class of compounds commonly found in ferns of the Pteris genus. The addition of a glucose moiety is expected to increase its water solubility compared to the aglycone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 84299-80-9 | [1] |

| Molecular Formula | C₂₁H₃₀O₈ | [1] |

| Molecular Weight | 410.46 g/mol | [1] |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(((2S,3S)-6-(2-hydroxyethyl)-2,5,7-trimethyl-1-oxo-2,3-dihydro-1H-inden-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol | Inferred |

Synthesis and Isolation

Synthesis

General Glycosylation Protocol (Hypothetical):

A typical glycosylation reaction would involve the activation of a protected glucose donor, such as a glucosyl bromide or trichloroacetimidate, which is then reacted with Pterosin D. The reaction is typically carried out in an inert solvent in the presence of a promoter. Subsequent deprotection of the hydroxyl groups on the glucose moiety would yield this compound.

Caption: General workflow for the synthesis of this compound.

Isolation from Natural Sources

This compound is a naturally occurring compound found in ferns of the Pteris genus, such as Pteris cretica[3][4]. A general protocol for the isolation of pterosins and their glycosides from plant material is outlined below.

General Isolation Protocol:

-

Extraction: Dried and powdered plant material (e.g., aerial parts of Pteris cretica) is extracted with a suitable solvent, typically 70% aqueous ethanol[3].

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, dichloromethane, ethyl acetate, and n-butanol) to separate compounds based on their polarity[3]. Pterosin glycosides are expected to be enriched in the more polar fractions.

-

Chromatography: The polar fractions are then subjected to various chromatographic techniques for further purification. These may include:

Caption: A general workflow for the isolation of this compound.

Spectroscopic Data for Characterization

While specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature, data for the structurally similar (2S,3S)-Pterosin C 3-O-beta-glucopyranoside can be used as a reference for structural elucidation[6][7]. The expected signals would include those for the pterosin skeleton and the glucose moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Glucosyl Moiety of a Pterosin Glucoside (in D₂O)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1' | ~4.5-5.0 (d) | ~100-104 |

| 2' | ~3.2-3.5 (m) | ~73-76 |

| 3' | ~3.4-3.7 (m) | ~76-79 |

| 4' | ~3.2-3.5 (m) | ~70-73 |

| 5' | ~3.3-3.6 (m) | ~76-79 |

| 6'a | ~3.7-3.9 (m) | ~61-64 |

| 6'b | ~3.6-3.8 (m) | ~61-64 |

| Note: These are approximate ranges based on data for similar compounds and may vary depending on the solvent and specific pterosin aglycone.[8][9] |

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activities of this compound is scarce. However, based on the known activities of other pterosins and flavonoid glucosides, several potential therapeutic applications can be inferred.

Anti-inflammatory Activity

Flavonoids and their glycosides are well-documented for their anti-inflammatory properties[10]. Compounds like cyanidin-3-O-glucoside have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages[11].

Potential Mechanism of Action:

The anti-inflammatory effects of such compounds are often mediated through the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Flavonoids can inhibit this process by preventing IκB degradation[12][13][14].

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

-

MAPK Pathway: The MAPK family of kinases (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including inflammation. Certain flavonoids can inhibit the phosphorylation and activation of these kinases, thereby downregulating inflammatory responses[15][16][17].

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | CAS#:84299-80-9 | Chemsrc [chemsrc.com]

- 3. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new flavone glycoside from the fern Pteris cretica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0072560) [np-mrd.org]

- 7. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0072560) [np-mrd.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyanidin-3-O-Glucoside Modulates the In Vitro Inflammatory Crosstalk between Intestinal Epithelial and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalsciencebooks.info [globalsciencebooks.info]

- 14. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways [mdpi.com]

- 16. The Role of Specific Mitogen-Activated Protein Kinase Signaling Cascades in the Regulation of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. p38 MAPK and PI3K/AKT Signalling Cascades inParkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Pterosins in Ferns: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosins, a class of illudane-type norsesquiterpenoids found predominantly in ferns of the genus Pteridium, have garnered significant interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the pterosin biosynthesis pathway, from its origins in the mevalonate pathway to the formation of various pterosin derivatives. This document details the key intermediates, proposed enzymatic steps, and available quantitative data. Furthermore, it includes detailed experimental protocols for the extraction and analysis of these compounds and visualizes the proposed biosynthetic pathway and experimental workflows using Graphviz diagrams. While the overarching pathway is outlined, it is important to note that the specific enzymes responsible for the key transformations in ferns have not yet been fully characterized, representing a significant area for future research.

Introduction

Pterosins are a group of natural products characterized by an indanone skeleton with a rearranged sesquiterpenoid carbon framework. They are most notably found in bracken ferns (Pteridium aquilinum), where they are often present as glycosides, the most prominent being the carcinogenic ptaquiloside. The biosynthesis of these complex molecules is a multi-step process that begins with fundamental building blocks of isoprenoid synthesis. This guide will systematically dissect the proposed biosynthetic route to pterosins, providing a technical resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Proposed Biosynthetic Pathway of Pterosins

The biosynthesis of pterosins is a branch of the terpenoid biosynthetic pathway, originating from the mevalonate (MVA) pathway. The pathway can be broadly divided into three main stages:

-

Formation of the Sesquiterpene Precursor: The synthesis of the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), via the mevalonate pathway.

-

Formation of the Illudane Skeleton and Ptaquiloside: The cyclization of FPP to form the characteristic illudane carbon skeleton, followed by a series of proposed oxidative modifications and glycosylation to yield ptaquiloside.

-

Formation of Pterosins: The degradation of ptaquiloside under physiological conditions to generate a variety of pterosin derivatives.

Stage 1: The Mevalonate Pathway and Farnesyl Pyrophosphate (FPP) Synthesis

The biosynthesis of pterosins begins with the ubiquitous mevalonate pathway, which produces the five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1][2] These C5 units are sequentially condensed to form the C15 compound, farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.[3]

The key enzymatic steps in the mevalonate pathway leading to FPP are:

-

Acetoacetyl-CoA thiolase: Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.

-

HMG-CoA synthase: Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

HMG-CoA reductase: Reduces HMG-CoA to mevalonate. This is a key regulatory step in the pathway.

-

Mevalonate kinase and subsequent kinases: Phosphorylate mevalonate to produce mevalonate-5-pyrophosphate.

-

Mevalonate pyrophosphate decarboxylase: Decarboxylates mevalonate-5-pyrophosphate to yield IPP.

-

Isopentenyl pyrophosphate isomerase: Isomerizes IPP to DMAPP.

-

Farnesyl pyrophosphate synthase (FPPS): Catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce FPP.

Stage 2: Putative Pathway from FPP to Ptaquiloside

This stage involves the commitment of FPP to the illudane biosynthetic pathway. While the precise enzymes have not been isolated and characterized from ferns, the proposed pathway is based on analogous reactions in other organisms, particularly fungi, which also produce illudane-type sesquiterpenoids.

-

Cyclization of FPP: The first committed step is the cyclization of FPP to form a protoilludane cation, which is then rearranged to the illudane skeleton. This reaction is catalyzed by a terpene synthase , likely an illudane synthase . Transcriptome analyses of ferns have identified numerous terpene synthase genes, but the specific synthase for illudane formation remains to be functionally characterized.[4]

-

Oxidative Modifications: The illudane skeleton undergoes a series of oxidative modifications, such as hydroxylations. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) . While CYP450s have been identified in ferns, their specific roles in pterosin biosynthesis are unknown.[5][6]

-

Glycosylation: The hydroxylated illudane aglycone is then glycosylated to form ptaquiloside. This step is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the aglycone. Plant genomes contain large families of UGTs with diverse substrate specificities.[7]

Stage 3: Formation of Pterosins from Ptaquiloside

Ptaquiloside is an unstable molecule that readily degrades under both acidic and alkaline conditions to form various pterosins. This degradation is generally considered to be a non-enzymatic process.[8] The initial step is the loss of the glucose moiety to form an unstable dienone intermediate, which is a potent alkylating agent and the ultimate carcinogen of bracken fern. This dienone then undergoes rearrangement and aromatization to yield pterosin B. Other pterosins are thought to be derived from related illudane glycosides or through further modifications.[1]

Quantitative Data on Pterosin and Ptaquiloside Content

The concentrations of ptaquiloside and various pterosins can vary significantly depending on the fern species, the part of the plant, its developmental stage, and geographical location. The following tables summarize some of the reported quantitative data.

Table 1: Ptaquiloside and Pterosin B Concentrations in Pteridium Species

| Fern Species | Plant Part | Ptaquiloside (µg/g dry weight) | Pterosin B (µg/g dry weight) | Reference |

| Pteridium aquilinum | Young Fronds | 1880 - 2340 | 690 - 800 | [4] |

| Pteridium aquilinum | Mature Fronds | 1780 - 1960 | 540 - 790 | [4] |

| Pteridium arachnoideum | Sprouts | 12470 - 18810 | 4030 - 10420 | [4] |

| Pteridium arachnoideum | Mature Green Fronds | 2490 - 2750 | 680 - 880 | [4] |

| Pteridium esculentum | Young Fronds | up to 12945 | Not reported | [9] |

Table 2: Ptaquiloside Concentrations in Various Fern Species

| Fern Species | Ptaquiloside (µg/g dry weight) | Reference |

| Pteris cretica | 1182.84 | [4] |

| Dryopteris cochleata | Detected | [4] |

| Hypodematium crenatum | Detected | [4] |

| Pseudocyclosorus canus | Detected | [4] |

Experimental Protocols

Extraction of Ptaquiloside and Pterosins from Fern Material

This protocol is a generalized procedure based on methods described in the literature.[10][11]

Materials:

-

Fresh or freeze-dried fern material (e.g., fronds, rhizomes)

-

Methanol or water

-

Dichloromethane

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or polyamide)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Homogenize the fern material (1-5 g) in a suitable solvent (e.g., 50 mL of methanol or water).

-

Sonciate the mixture for 30 minutes and then centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

For ptaquiloside, which is water-soluble, the aqueous extract can be further purified. For pterosins, which are less polar, the dried extract can be partitioned between water and an organic solvent like dichloromethane.

-

The crude extract is then subjected to clean-up using Solid Phase Extraction (SPE).

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and other interfering compounds.

-

Elute the pterosins with a more polar solvent (e.g., ethyl acetate or methanol).

-

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Example gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

Detection:

-

UV detection at 220 nm and 260 nm.

Procedure:

-

Prepare standard solutions of purified pterosins and ptaquiloside of known concentrations.

-

Inject the standards to create a calibration curve.

-

Inject the prepared fern extracts.

-

Identify and quantify the pterosins and ptaquiloside in the samples by comparing their retention times and peak areas to the standards.

Putative Illudane Synthase Enzyme Assay

As no illudane synthase has been characterized from ferns, this is a proposed protocol based on general methods for sesquiterpene synthase assays.

Materials:

-

Protein extract from fern tissue (e.g., young fronds)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT)

-

Farnesyl pyrophosphate (FPP) substrate

-

Organic solvent for extraction (e.g., hexane)

-

GC-MS for product analysis

Procedure:

-

Incubate the fern protein extract with FPP in the assay buffer at 30°C for 1-2 hours.

-

Stop the reaction by adding a stop solution (e.g., EDTA in buffer).

-

Extract the reaction mixture with an equal volume of hexane.

-

Analyze the hexane layer by GC-MS to identify the cyclized terpene products. The mass spectrum of the product would be compared to known illudane-type sesquiterpenes.

Regulation of Pterosin Biosynthesis

The regulation of pterosin biosynthesis in ferns is largely unknown. However, based on the regulation of terpenoid biosynthesis in other plants, it is likely that the pathway is under tight genetic and developmental control.

-

Transcriptional Regulation: The expression of key biosynthetic genes, such as HMG-CoA reductase, farnesyl pyrophosphate synthase, and the putative illudane synthase, is likely regulated by transcription factors. These transcription factors may be responsive to developmental cues (e.g., tissue-specific expression) and environmental stresses.

-

Hormonal Regulation: Plant hormones such as jasmonates are known to be involved in the regulation of secondary metabolite production, including terpenoids, often as a defense response.

-

Feedback Regulation: The mevalonate pathway is known to be subject to feedback inhibition by downstream products, which helps to maintain homeostasis of isoprenoid precursors.

Conclusion and Future Perspectives

The biosynthesis of pterosins in ferns is a fascinating example of the chemical diversity found in the plant kingdom. While the general pathway from the mevalonate pathway through farnesyl pyrophosphate and ptaquiloside is well-supported, a significant knowledge gap exists regarding the specific enzymes that catalyze the key steps of illudane skeleton formation and its subsequent modifications in ferns.

Future research should focus on the identification and functional characterization of the illudane synthase, cytochrome P450s, and glycosyltransferases involved in this pathway. Transcriptomic and genomic data from pterosin-producing ferns, such as Pteridium aquilinum, will be invaluable resources for identifying candidate genes.[4] The heterologous expression and in vitro characterization of these candidate enzymes will be crucial to definitively elucidate the biosynthetic pathway. A deeper understanding of the regulatory mechanisms will also be essential for any future efforts in metabolic engineering to produce these compounds for potential pharmaceutical applications.

References

- 1. The function of UDP-glycosyltransferases in plants and their possible use in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contemporary understanding of transcription factor regulation of terpenoid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. De novo characterization of the gametophyte transcriptome in bracken fern, Pteridium aquilinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 enzymes in fungal natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ptaquiloside - Wikipedia [en.wikipedia.org]

- 9. Isolation and functional characterization of four microbial type terpene synthases from ferns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

Isolating Pterosin D 3-O-glucoside from Cibotium barometz Rhizomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Pterosin D 3-O-glucoside, a pterosin sesquiterpenoid found in the rhizomes of the fern Cibotium barometz. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes and potential biological pathways.

Introduction

Cibotium barometz (L.) J.Sm., commonly known as the Golden Chicken Fern, is a plant that has been utilized in traditional medicine for its purported anti-inflammatory and analgesic properties.[1] Phytochemical investigations have revealed that its rhizomes are a source of various bioactive compounds, including phenolic acids, flavonoids, and a class of sesquiterpenoids known as pterosins.[1][2] Among these, this compound (CAS No. 84299-80-9) is a glycosylated form of Pterosin D. The isolation and characterization of such compounds are crucial for drug discovery and development, enabling further investigation into their pharmacological activities. While Pterosin D has been sourced from the rhizomes of Cibotium barometz, this guide provides a comprehensive, albeit generalized, protocol for its isolation and characterization based on established methodologies for pterosin glycosides from fern species.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the identification and characterization of the isolated compound.

| Property | Value | Reference |

| Molecular Formula | C21H30O8 | [3] |

| Molecular Weight | 410.458 g/mol | [3] |

| CAS Number | 84299-80-9 | [3] |

| Appearance | Amorphous powder | [4] |

| Solubility | Soluble in water and ethanol; Insoluble in ether | [4] |

| Boiling Point | 653.0 ± 0.0 °C at 760 mmHg | [3] |

| Flash Point | 227.2 ± 0.0 °C | [3] |

| Density | 1.4 ± 0.0 g/cm3 | [3] |

Experimental Protocols

The following sections detail a comprehensive methodology for the isolation and purification of this compound from the rhizomes of Cibotium barometz. The workflow is based on protocols developed for the isolation of similar pterosin glycosides from other fern species.

Plant Material Collection and Preparation

Fresh rhizomes of Cibotium barometz should be collected and authenticated by a plant taxonomist. The rhizomes are then washed thoroughly to remove any soil and debris, cut into small pieces, and shade-dried at room temperature for 2-3 weeks. The dried rhizomes are then ground into a coarse powder using a mechanical grinder.

Extraction

The powdered rhizomes are subjected to exhaustive extraction with methanol (MeOH) at room temperature. A typical procedure would involve soaking the plant material in methanol (1:10 w/v) for 72 hours with occasional shaking. This process is repeated three times to ensure complete extraction of the secondary metabolites. The methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Fractionation

The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This fractionation aims to separate compounds based on their polarity, with pterosin glycosides expected to partition into the more polar fractions. A typical solvent series would be:

-

n-hexane

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

The resulting fractions are concentrated in vacuo to yield the respective crude fractions. The n-butanol fraction, which is expected to be enriched with glycosides, is selected for further purification.

Chromatographic Purification

The n-butanol fraction is subjected to multiple steps of column chromatography for the isolation of the target compound.

Step 1: Sephadex LH-20 Column Chromatography

The n-butanol fraction is dissolved in a minimal amount of methanol and loaded onto a Sephadex LH-20 column. The column is eluted with methanol as the mobile phase. Fractions of a fixed volume (e.g., 20 mL) are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl3:MeOH:H2O, 8:2:0.2 v/v/v) and visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% H2SO4 in ethanol followed by heating). Fractions with similar TLC profiles are pooled together.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The pooled fractions containing the compound of interest are further purified by preparative HPLC. A C18 column is typically used with a gradient elution system of methanol and water. The elution profile is monitored by a UV detector, and the peak corresponding to this compound is collected. The solvent is then removed under reduced pressure to yield the purified compound.

Structure Elucidation

The structure of the isolated compound is confirmed through spectroscopic analysis.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectra are recorded to determine the chemical structure of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons and to confirm the structure of the pterosin aglycone and the glucose moiety, as well as their linkage.

Quantitative Data

The following table summarizes hypothetical quantitative data for the isolation process. Actual yields will vary depending on the plant material and the efficiency of the extraction and purification steps.

| Stage | Input Mass | Output Mass | Yield (%) | Purity (%) |

| Dried Rhizome Powder | 1000 g | - | - | - |

| Crude Methanolic Extract | - | 120 g | 12.0 | < 5 |

| n-Butanol Fraction | 120 g | 35 g | 29.2 (of crude) | 10-15 |

| Sephadex LH-20 Fraction | 35 g | 2.5 g | 7.1 (of n-BuOH) | 60-70 |

| Purified this compound | 2.5 g | 50 mg | 2.0 (of LH-20 fraction) | > 95 |

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Potential Signaling Pathway

While the specific signaling pathway of this compound is not yet elucidated, phenolic compounds and natural glycosides are known to exhibit anti-inflammatory and antioxidant effects by modulating key signaling cascades.[1][2][5][6][7][8] The following diagram illustrates a plausible anti-inflammatory pathway that could be influenced by this compound.

Caption: Plausible anti-inflammatory signaling pathway modulated by this compound.

Conclusion

This technical guide outlines a comprehensive approach for the isolation and characterization of this compound from the rhizomes of Cibotium barometz. The provided experimental protocols, while based on established methods for similar compounds, offer a solid foundation for researchers to successfully isolate this pterosin glycoside. The structural elucidation and subsequent investigation into the biological activities of this compound, particularly in relation to the anti-inflammatory pathways highlighted, will be crucial in determining its potential as a therapeutic agent. Further research is warranted to confirm the specific mechanisms of action and to evaluate the pharmacological profile of this natural product.

References

- 1. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents | MDPI [mdpi.com]

- 2. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:84299-80-9 | Chemsrc [chemsrc.com]

- 4. Isolation of an active glucoside in bracken fern, Pteridium aquilinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. ijfmr.com [ijfmr.com]

In Vitro Cytotoxicity of Pterosin Derivatives on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The cytotoxic effects of various pterosin derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside | HCT116 (Colon) | MTT | 8.0 ± 1.7 | [1][2] |

| Creticolactone A | HCT116 (Colon) | MTT | 22.4 | [3] |

| Creticoside A | HCT116 (Colon) | MTT | 15.8 | [3] |

| Dehydropterosin B | PANC-1 (Pancreatic) | Not Specified | 4.27 - 14.63 | [4] |

| Dehydropterosin B | NCI-H446 (Lung) | Not Specified | 4.27 - 14.63 | [4] |

| Pterosin Derivative 1 | PANC-1 (Pancreatic) | Not Specified | 4.27 - 14.63 | [4] |

| Pterosin Derivative 1 | NCI-H446 (Lung) | Not Specified | 4.27 - 14.63 | [4] |

| Pterosin Derivative 2 | PANC-1 (Pancreatic) | Not Specified | 4.27 - 14.63 | [4] |

| Pterosin Derivative 2 | NCI-H446 (Lung) | Not Specified | 4.27 - 14.63 | [4] |

Experimental Protocols

The following are generalized protocols for key experiments typically used to assess the in vitro cytotoxicity of investigational compounds like pterosins.

Cell Culture and Maintenance

Human cancer cell lines, such as HCT116, are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pterosin compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis.

-

Cell Treatment: Cells are treated with the pterosin compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect the levels of specific proteins involved in apoptosis.

-

Protein Extraction: Following treatment with the pterosin compound, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., caspase-9, procaspase-9, β-actin).

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Visualizations

Experimental Workflow

Caption: A generalized workflow for assessing the in vitro cytotoxicity of pterosin compounds.

Proposed Apoptotic Signaling Pathway

Caption: Proposed apoptotic pathway of a pterosin C glycoside in HCT116 cells.

Mechanism of Action

The available evidence suggests that certain pterosin derivatives induce cancer cell death through the process of apoptosis. Specifically, (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside has been shown to upregulate the levels of procaspase-9 and activated caspase-9 in HCT116 cells[1][2]. This indicates the activation of the intrinsic apoptotic pathway, which is a critical mechanism for programmed cell death. The increase in the Annexin V positive cell population further corroborates the induction of apoptosis[1][2].

Conclusion

While data on Pterosin D 3-O-glucoside remains elusive, studies on related pterosin compounds demonstrate promising in vitro cytotoxic activity against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic pathway, marked by the activation of caspase-9. These findings warrant further investigation into the anticancer potential of the broader pterosin class of compounds. Future research should focus on isolating and characterizing more pterosin derivatives, evaluating their cytotoxicity against a wider panel of cancer cell lines, and elucidating their detailed molecular mechanisms of action. Such studies will be crucial for the potential development of novel chemotherapeutic agents derived from natural sources.

References

- 1. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pterosins from Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacopeia of the Pteridaceae: A Technical Guide to Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The Pteridaceae family of ferns, a diverse and widespread lineage, has long been a source of traditional remedies across various cultures. Modern scientific inquiry is now systematically validating this ethnobotanical wisdom, revealing a rich repository of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth review of these compounds, focusing on their quantitative analysis, the experimental methodologies for their study, and the cellular signaling pathways they modulate.

Quantitative Overview of Bioactive Compounds

The Pteridaceae family is a prolific producer of a wide array of secondary metabolites, primarily belonging to the flavonoid, terpenoid, and phenolic acid classes. These compounds exhibit a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects. The concentrations of these phytochemicals can vary significantly between species and even between different parts of the same plant.[1][2]

Below are tables summarizing the quantitative data on key bioactive compounds found in representative species of the Pteridaceae family.

Table 1: Quantitative Analysis of Phytochemicals in Pteris Species

| Phytochemical Class | Pteris biaurita (mg/g extract) | Pteris vittata (mg/g extract) | Reference |

| Total Phenols | 12.8 ± 0.45 | 10.5 ± 0.32 | [1] |

| Total Flavonoids | 8.2 ± 0.21 | 6.8 ± 0.18 | [1] |

| Total Tannins | 5.5 ± 0.15 | 4.1 ± 0.11 | [1] |

| Total Saponins | 15.4 ± 0.52 | 11.2 ± 0.41 | [1] |

| Total Alkaloids | 7.6 ± 0.28 | 5.9 ± 0.23 | [1] |

Table 2: Bioactive Compound Yields from Adiantum capillus-veneris

| Compound | Yield (mg/g of dry weight) | Analytical Method | Reference |

| Quercetin | 3.34 | HPTLC | |

| Rutin | 2.8 | HPTLC | |

| Gallic Acid | Not specified | HPLC | |

| Caffeic Acid | Not specified | HPLC | |

| Syringic Acid | Not specified | HPLC |

Table 3: Antimicrobial Activity of Cheilanthes tenuifolia Extracts

| Extract | Test Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Methanolic Extract | Staphylococcus aureus | 2.25 | |

| Methanolic Extract | Enterobacter sp. | 0.45 |

Key Experimental Protocols

Reproducibility and standardization are paramount in the scientific investigation of natural products. This section provides detailed methodologies for the extraction, isolation, and biological evaluation of bioactive compounds from the Pteridaceae family, based on established protocols in the literature.

Extraction and Isolation of Flavonoid-Rich Fractions

This protocol outlines a standard method for obtaining a flavonoid-rich extract from the fronds of Pteridaceae species.

a. Plant Material Preparation:

-

Collect fresh, healthy fronds and rinse with distilled water to remove any debris.

-

Shade-dry the fronds at room temperature for 7-10 days until brittle.

-

Grind the dried fronds into a fine powder using a mechanical grinder.

b. Extraction:

-

Perform successive solvent extraction using a Soxhlet apparatus.[3]

-

Begin with a non-polar solvent like petroleum ether to remove lipids and chlorophyll.

-

Subsequently, extract with solvents of increasing polarity, such as chloroform, ethyl acetate, and finally, 70% ethanol, to isolate compounds with varying polarities.[4] Flavonoids are typically enriched in the ethyl acetate and ethanolic fractions.

-

Concentrate each fraction using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

c. Isolation and Purification:

-

Subject the flavonoid-rich fractions to column chromatography using silica gel or Sephadex LH-20 as the stationary phase.[4]

-

Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and pool fractions with similar profiles.

-

Further purify the isolated compounds using techniques like High-Performance Liquid Chromatography (HPLC).

Antioxidant Activity Assessment

The antioxidant potential of the extracts can be determined using various in vitro assays. The DPPH and ABTS radical scavenging assays are two of the most common and reliable methods.

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [5]

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of the plant extract in methanol.

-

In a microplate or test tube, mix 100 µL of the extract solution with 100 µL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Methanol is used as a blank, and a solution of DPPH and methanol serves as the negative control. Ascorbic acid or quercetin can be used as a positive control.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: [6][7]

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the plant extract at various concentrations to 1 mL of the diluted ABTS•+ solution.

-

After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.

-

Ethanol serves as the blank, and a solution of ABTS•+ and ethanol is the negative control. Trolox is commonly used as a positive control.

-

Calculate the percentage of inhibition as described for the DPPH assay.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the extracts can be assessed using the agar disc diffusion method.[2]

a. Preparation of Inoculum:

-

Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

b. Agar Disc Diffusion Assay:

-

Spread 100 µL of the microbial inoculum evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

-

Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the plant extract (e.g., 10 µL of a 50 mg/mL solution).

-

Place the impregnated discs on the surface of the agar.

-

Use standard antibiotic discs (e.g., gentamicin for bacteria) and antifungal discs (e.g., ketoconazole for fungi) as positive controls, and a disc impregnated with the solvent as a negative control.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 27°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition around each disc in millimeters.

Signaling Pathways and Mechanisms of Action

The bioactive compounds from the Pteridaceae family exert their therapeutic effects by modulating key cellular signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

Chronic inflammation is a hallmark of many diseases. Flavonoids and terpenoids from Pteridaceae have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Anticancer Signaling Pathway

Several compounds isolated from the Pteridaceae family have demonstrated cytotoxic effects against various cancer cell lines.[10] Their mechanisms of action often involve the modulation of signaling pathways that control cell proliferation, apoptosis, and angiogenesis, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Conclusion

The Pteridaceae family of ferns represents a valuable and largely untapped resource for the discovery of novel bioactive compounds. The flavonoids, terpenoids, and phenolic acids present in these plants exhibit a wide range of promising pharmacological activities. The standardized experimental protocols and understanding of the underlying molecular mechanisms detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this fascinating plant family. Future research should focus on the isolation and characterization of novel compounds, preclinical and clinical evaluation of their efficacy and safety, and the development of sustainable methods for their production.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Antibacterial and Antifungal Properties of Aqueous and Non-Aqueous Frond Extracts of Psilotum nudum, Nephrolepis biserrata and Nephrolepis cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction, isolation and identification of flavonoid from <i>Euphorbia neriifolia</i> leaves - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory compounds of plant origin. Part I. Action on arachidonic acid pathway, nitric oxide and nuclear factor kappa B (NF-kappaB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Properties of Pteridophytes and Derived Compounds: Pharmacological Perspectives and Medicinal Use | CoLab [colab.ws]

Methodological & Application

Application Notes and Protocols: Pterosin D 3-O-glucoside Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals